molecular formula C19H21BrO4 B4793586 3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde

3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde

Cat. No.: B4793586
M. Wt: 393.3 g/mol
InChI Key: RVKDNOIJXSTCER-UHFFFAOYSA-N
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Description

3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, two ethoxy groups, and a dimethylphenoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde typically involves multiple steps:

    Etherification: The ethoxy groups are introduced via etherification reactions, where the phenolic hydroxyl groups react with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Aldehyde Formation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: 3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzoic acid.

    Reduction: 3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the design and synthesis of novel materials with unique properties, such as liquid crystals or polymers.

    Biological Studies: The compound may be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the aldehyde group can influence its reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-bromo-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methylpyridine: Contains a pyridine ring and dichlorophenoxy group, differing in the aromatic core and substituents.

Uniqueness

3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrO4/c1-4-22-17-11-15(12-21)10-16(20)19(17)24-9-8-23-18-13(2)6-5-7-14(18)3/h5-7,10-12H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKDNOIJXSTCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCCOC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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